4-(2,4-Difluorophenyl)-2-formylphenol
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Overview
Description
4-(2,4-Difluorophenyl)-2-formylphenol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a formyl group attached to the phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the formylation of 2,4-difluorophenol using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(2,4-Difluorophenyl)-2-carboxyphenol.
Reduction: 4-(2,4-Difluorophenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-2-formylphenol involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-(2,4-Difluorophenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
4-(2,4-Difluorophenyl)-2-formylphenol is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNOPMDDTQEIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618289 |
Source
|
Record name | 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114937-29-0 |
Source
|
Record name | 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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